N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties The indole structure is a common motif in many biologically active compounds, while the benzotriazine ring is known for its diverse chemical reactivity
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C22H23N5O2/c1-15(13-16-14-23-19-9-4-2-7-17(16)19)24-21(28)11-6-12-27-22(29)18-8-3-5-10-20(18)25-26-27/h2-5,7-10,14-15,23H,6,11-13H2,1H3,(H,24,28) |
InChI Key |
WTPAZAGXGCYEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The benzotriazine ring can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives, while reduction of the benzotriazine ring can yield amine derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors in the body, while the benzotriazine ring can modulate enzyme activity. These interactions can lead to a range of biological effects, including modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole structure but different substituents.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different functional groups.
Uniqueness
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to the combination of indole and benzotriazine moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-[1-(1H-indol-3-yl)propan-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety and a benzotriazine derivative, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds with similar structures have exhibited activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.98 μg/mL to 10 μg/mL, indicating potent activity against resistant strains like MRSA .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.98 |
| Compound B | M. tuberculosis | 10 |
| Compound C | Candida albicans | 5 |
Cytotoxicity Studies
Cytotoxicity assessments have shown that certain derivatives of indole exhibit significant antiproliferative effects against cancer cell lines. For example, compounds derived from indole structures demonstrated IC50 values in the micromolar range (less than 10 μM), indicating effective growth inhibition of cancer cells .
Table 2: Cytotoxicity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | A549 (lung) | <10 |
| Compound E | HeLa (cervical) | <5 |
| Compound F | MCF7 (breast) | <8 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes in microbial metabolism and disruption of cellular processes in cancer cells. Molecular docking studies suggest a strong binding affinity to target proteins involved in cell division and metabolic pathways .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized a series of indole derivatives and evaluated their antimicrobial efficacy. The study found that one compound exhibited significant activity against M. tuberculosis with an MIC of 10 μg/mL after prolonged exposure . This suggests that structural modifications can enhance the biological activity of indole-based compounds.
Cytotoxicity Evaluation in Cancer Research
Another study focused on the cytotoxic effects of indole derivatives on various cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways . This highlights the potential use of these compounds as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
